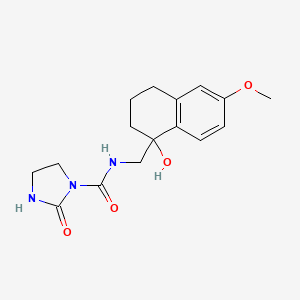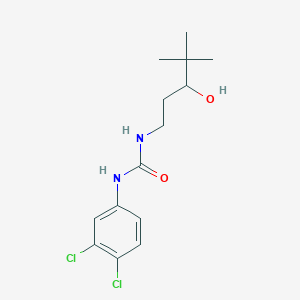![molecular formula C16H13N3O5S B2706267 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide CAS No. 868376-29-8](/img/structure/B2706267.png)
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a nitro group, a carboxamide group, and an allyl group .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, is a key feature. The (Z) configuration indicates the geometric isomerism of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the allyl group could participate in reactions such as allylic substitutions or additions. The nitro group could be reduced to an amine, and the carboxamide could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar groups like the nitro group and the carboxamide could increase its solubility in polar solvents .Applications De Recherche Scientifique
Anti-Infective Properties
Thiazolides have been recognized for their effectiveness against a wide range of pathogens, including viruses, bacteria, intracellular and extracellular protozoan parasites, and proliferating mammalian cells. These compounds, including nitazoxanide, exhibit activities by undergoing modifications such as the replacement of the nitro group with other functional groups, leading to enhanced effectiveness against microaerophilic bacteria and parasites. Intriguingly, thiazolides without a nitro group maintain or even increase their efficacy against intracellular pathogens and proliferating mammalian cells, indicating a diverse mechanism of action across different pathogens (Hemphill, Müller, & Müller, 2012).
Anticancer Potential
Research into thiazolidinone derivatives has shown promising results in the field of anticancer activity. For instance, specific thiazolidinone compounds have been synthesized and evaluated for their in vitro antimicrobial and anticancer potentials, demonstrating significant activity against certain cancer cell lines. This highlights the potential of thiazolides and their derivatives in contributing to the development of new anticancer therapies (Deep et al., 2016).
Mechanisms of Action
The mechanisms by which thiazolides exert their effects are multifaceted. For example, certain thiazolides trigger apoptosis in mammalian cells, which may also explain their activities against intracellular pathogens. The action against helminths and other pathogens might be similar but has not been fully elucidated. This broad spectrum of activity against pathogens and cancer cells alike suggests a potential for thiazolides in treating a variety of conditions, through different mechanisms of action including the reduction of nitro groups into toxic intermediates or triggering apoptosis through bromo- and nitro-thiazolides (Brockmann et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S/c1-3-9-18-14-10(23-2)5-4-6-12(14)25-16(18)17-15(20)11-7-8-13(24-11)19(21)22/h3-8H,1,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUVKHYDPQLVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(O3)[N+](=O)[O-])N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2706184.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2706185.png)
![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2706186.png)
![2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide](/img/structure/B2706188.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2706189.png)
![2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2706191.png)
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2706194.png)

![4-[5-(1-Adamantyl)triazol-1-yl]benzaldehyde](/img/structure/B2706199.png)


![N-[4-(difluoromethoxy)phenyl]-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2706203.png)
![N-Ethyl-N-[2-[[1-(1,2,4-oxadiazol-3-yl)cyclopentyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2706205.png)
